An In-depth Technical Guide to Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
An In-depth Technical Guide to Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological significance of Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.
Core Chemical Properties
Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate is a polysubstituted thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a five-membered ring with four carbon atoms and one sulfur atom. The presence of amino, cyano, and carboxylate functional groups on the thiophene ring makes this molecule a versatile building block for the synthesis of more complex structures, including pharmacologically active compounds.[1]
Physicochemical Data
A summary of the key physicochemical properties for Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate is presented in the table below. It is important to note that while some data is derived from experimental sources for analogous compounds, specific experimental values for this exact molecule are not widely available in the literature.
| Property | Value | Source |
| IUPAC Name | methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | [1] |
| CAS Number | 61320-65-8 | [1][2] |
| Molecular Formula | C₈H₈N₂O₂S | [1][2][3] |
| Molecular Weight | 196.23 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid (predicted) | Inferred from analogs |
| Melting Point | Not experimentally determined for this compound. The closely related ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate has a reported melting point of 205-207 °C.[4] | Inferred from analog |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated hydrocarbons. Sparingly soluble in alcohols and likely insoluble in water. | Inferred from general properties of similar compounds |
| XLogP3 | 2.1 | [1] |
Spectral Data
1H NMR:
-
-NH₂ protons: A broad singlet typically appearing in the range of δ 6.0-8.0 ppm.
-
-OCH₃ protons: A sharp singlet around δ 3.7-3.9 ppm.
-
-CH₃ protons: A sharp singlet around δ 2.3-2.7 ppm.
13C NMR:
-
Carbonyl carbon (C=O): In the range of δ 160-170 ppm.
-
Cyano carbon (C≡N): In the range of δ 115-125 ppm.
-
Thiophene ring carbons: Multiple signals between δ 90-160 ppm.
-
-OCH₃ carbon: Around δ 50-55 ppm.
-
-CH₃ carbon: Around δ 14-20 ppm.
Infrared (IR) Spectroscopy:
-
N-H stretching (amino group): Two bands in the region of 3300-3500 cm⁻¹.
-
C≡N stretching (cyano group): A sharp, medium-intensity band around 2210-2230 cm⁻¹.
-
C=O stretching (ester): A strong, sharp band in the region of 1680-1720 cm⁻¹.
-
C=C stretching (thiophene ring): Bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak at m/z = 196, corresponding to the molecular weight of the compound.[1]
-
Fragmentation: Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, M-31) and the carbonyl group (-CO, M-28).
Synthesis Methodology
The most common and efficient method for the synthesis of polysubstituted 2-aminothiophenes, such as Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, is the Gewald reaction .[5][6] This one-pot, multi-component reaction involves the condensation of a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.[5][6]
Gewald Reaction: Experimental Protocol
The following is a representative experimental protocol for the synthesis of a similar compound, which can be adapted for the target molecule.
Materials:
-
Ethyl acetoacetate (or a similar β-ketoester)
-
Methyl cyanoacetate
-
Elemental sulfur (S₈)
-
A basic catalyst (e.g., morpholine, diethylamine, or piperidinium borate)[4]
-
Anhydrous ethanol or methanol as the solvent
Procedure:
-
To a stirred solution of the β-ketoester (1 equivalent) and methyl cyanoacetate (1 equivalent) in anhydrous ethanol, add elemental sulfur (1.1 equivalents).
-
Slowly add the basic catalyst (e.g., morpholine, 1.2 equivalents) to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (typically 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid product is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Reaction Mechanism
The mechanism of the Gewald reaction is believed to proceed through several key steps:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the β-ketoester and methyl cyanoacetate to form an α,β-unsaturated cyanoester intermediate.[5]
-
Michael Addition of Sulfur: Elemental sulfur, in the presence of the base, forms a polysulfide species which then undergoes a Michael addition to the α,β-unsaturated intermediate.
-
Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization and elimination of water to yield the final 2-aminothiophene product.[5]
Potential Biological and Pharmacological Relevance
While specific biological studies on Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate are limited in the public domain, the 2-aminothiophene scaffold is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of 2-aminothiophenes have demonstrated a wide range of pharmacological activities, making this class of compounds highly attractive for drug discovery and development.
Known Activities of 2-Aminothiophene Derivatives
-
Antimicrobial and Antifungal Activity: Many substituted 2-aminothiophenes have been reported to exhibit significant activity against various strains of bacteria and fungi.[7][8][9] The presence of electron-withdrawing groups, such as the cyano and carboxylate moieties in the target molecule, is often associated with enhanced antimicrobial potential.
-
Anticancer Activity: The 2-aminothiophene core is a key structural component in several classes of anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, which are crucial for cell signaling and proliferation. For instance, thieno[2,3-d]pyrimidines, which can be synthesized from 2-aminothiophene precursors, have shown potent inhibitory activity against receptor tyrosine kinases like EGFR and Tie-2, as well as Aurora kinases.[10]
-
Enzyme Inhibition: The structural features of 2-aminothiophenes make them suitable candidates for the design of enzyme inhibitors. The amino group can act as a hydrogen bond donor, while the aromatic thiophene ring can engage in hydrophobic and π-stacking interactions within the active site of an enzyme.
The potential for Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate to serve as a precursor for biologically active molecules is significant. Its functional groups provide multiple points for further chemical modification to generate libraries of compounds for high-throughput screening in various disease models.
References
- 1. Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | C8H8N2O2S | CID 596903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]
- 3. methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate [stenutz.eu]
- 4. Methyl 3-Amino-4-cyano-5-(methylthio)thiophene-2-carboxylate - Amerigo Scientific [amerigoscientific.com]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
